Rac1 Inhibitor F56, control peptide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

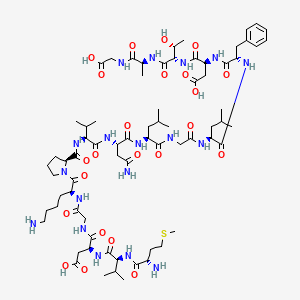

Rac1 Inhibitor F56, control peptide is a synthetic peptide that contains residues 45-60 of the Rac1 protein. This peptide includes a mutation where tryptophan at position 56 is replaced by phenylalanine. This compound is used as a control in experiments involving Rac1 inhibitors and does not affect the interaction between Rac1 and its guanine nucleotide exchange factors .

作用机制

Target of Action

The primary target of the Rac1 Inhibitor F56, control peptide is Rac1 , a small GTPase . Rac1 is a key molecule in regulating cell migration and is involved in signal transduction from the external cell to the actin cytoskeleton . It is highly expressed in different types of tumors, which is related to poor prognosis .

Mode of Action

The this compound is a control peptide version of the Rac1 Inhibitor . It comprises residues 45-60 of Rac1 with Trp 56 replaced by Phe .

Biochemical Pathways

Rac1 is a part of the Rho GTPase family and plays a significant role in various cellular activities such as actin skeleton remodeling, cell adhesion, cell movement, vesicle transport, angiogenesis, and cell cycle regulation . By inhibiting Rac1, the this compound can potentially affect these biochemical pathways.

Pharmacokinetics

The this compound is soluble to 1 mg/ml in water , which suggests that it has good solubility.

Result of Action

The inhibition of Rac1 can have significant effects on cell migration, particularly in the context of cancer cells . By inhibiting Rac1, the this compound could potentially affect cell migration and invasion, which are crucial processes in cancer progression .

生化分析

Biochemical Properties

Rac1 Inhibitor F56, control peptide plays a crucial role in biochemical reactions by interacting with specific biomolecules. It is known to interact with guanine nucleotide exchange factors (GEFs), although it does not affect the interaction between Rac1 and its GEFs . This interaction is essential for the regulation of Rac1 activity, as GEFs facilitate the exchange of GDP for GTP, activating Rac1. The peptide’s specific mutation allows researchers to study the effects of Rac1 inhibition without altering its interaction with GEFs.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting Rac1 activity, it influences cell signaling pathways, gene expression, and cellular metabolism. Rac1 is involved in the regulation of the actin cytoskeleton, cell migration, and cell cycle progression. The inhibition of Rac1 by this compound can lead to changes in cell morphology, reduced cell migration, and altered gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Rac1 and preventing its activation. The peptide binds to the switch regions of Rac1, which are crucial for its interaction with GEFs and other effector proteins. By blocking these interactions, this compound inhibits the exchange of GDP for GTP, thereby preventing Rac1 activation . This inhibition leads to downstream effects on various signaling pathways and cellular processes regulated by Rac1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions and retains its inhibitory activity over extended periods . The degradation of the peptide can lead to a loss of its inhibitory effects, which is an important consideration for long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits Rac1 activity without causing significant toxicity or adverse effects. At higher doses, the peptide may exhibit toxic effects, including cell death and tissue damage . It is important to determine the optimal dosage for each experimental setup to achieve the desired inhibitory effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to Rac1 activity. By inhibiting Rac1, the peptide affects the metabolic flux and levels of various metabolites. Rac1 is known to regulate glucose metabolism, lipid metabolism, and oxidative stress responses. The inhibition of Rac1 by this compound can lead to changes in these metabolic pathways, affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its inhibitory effects. The peptide is transported into cells via endocytosis and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within the cell . The distribution of the peptide within different tissues can also influence its overall inhibitory effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The peptide is primarily localized to the cytoplasm, where it interacts with Rac1 and other effector proteins. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific compartments or organelles . The subcellular localization of this compound is crucial for its inhibitory effects on Rac1 activity and downstream signaling pathways.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rac1 Inhibitor F56, control peptide involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

化学反应分析

Types of Reactions

Rac1 Inhibitor F56, control peptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at the peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation can affect the methionine residue, converting it to methionine sulfoxide .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can induce hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize methionine residues

Major Products

Hydrolysis: Smaller peptide fragments and individual amino acids.

Oxidation: Methionine sulfoxide

科学研究应用

Rac1 Inhibitor F56, control peptide is widely used in scientific research to study the role of Rac1 in various cellular processes. It serves as a control in experiments involving Rac1 inhibitors, helping to validate the specificity and efficacy of these inhibitors. The peptide is particularly useful in studies related to cell migration, cytoskeletal reorganization, and cancer metastasis .

相似化合物的比较

Similar Compounds

Rac1 Inhibitor W56: Contains the same residues as Rac1 Inhibitor F56 but with tryptophan at position 56 instead of phenylalanine

Rac1 Inhibitor TFA: Another variant of Rac1 Inhibitor F56 with trifluoroacetic acid as a counterion

Uniqueness

Rac1 Inhibitor F56, control peptide is unique due to its specific mutation (tryptophan to phenylalanine at position 56), which ensures it does not affect Rac1’s interaction with guanine nucleotide exchange factors. This makes it an invaluable tool for researchers studying the specific inhibition of Rac1 without interference from the control peptide .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBZJOTQUWNJM-BHRKYZIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N18O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)